5-Pyrrolidinomethyluridine
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Overview
Description
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The preparation of 5-Pyrrolidinomethyluridine involves several synthetic routes. One common method includes the reaction of uridine with pyrrolidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to achieve high purity and yield .
Chemical Reactions Analysis
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Scientific Research Applications
5-Pyrrolidinomethyluridine has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Pyrrolidinomethyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process targets cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparison with Similar Compounds
5-Pyrrolidinomethyluridine is unique compared to other purine nucleoside analogues due to its specific structure and mechanism of action. Similar compounds include:
Azacitidine: Another nucleoside analogue with antineoplastic activity, used in the treatment of myelodysplastic syndromes.
Fludarabine: A purine analogue used in the treatment of chronic lymphocytic leukemia. These compounds share similar mechanisms but differ in their specific applications and efficacy.
Properties
Molecular Formula |
C14H21N3O6 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10?,11+,13-/m1/s1 |
InChI Key |
KVVBRYQVEYLNDV-JERFEKOUSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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